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Introduction
Carboxyamidotriazole (CAI) is a novel small molecule inhibitor of non-voltage-operated

calcium channels. Its micronized formulation (mCAI) has been developed to improve its

pharmaceutical properties. In preclinical settings, mCAI has demonstrated significant anti-

proliferative, anti-angiogenic, and anti-metastatic activities across a range of cancer models.

These effects are primarily attributed to its ability to modulate intracellular calcium levels,

thereby interfering with key signaling pathways involved in tumor growth and vascularization.

This document provides a summary of quantitative data from preclinical studies, detailed

experimental protocols, and visual representations of the underlying mechanisms of action to

guide researchers in the preclinical evaluation of mCAI.

Data Presentation
Table 1: Preclinical Efficacy of Carboxyamidotriazole
(CAI) in Various Animal Models
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Animal Model Cancer Type
Treatment
Regimen

Key Efficacy
Findings

Reference

Nude Mice

Human

Melanoma

(A2058)

Xenograft

Oral CAI

Prevented

xenograft growth;

Marked reduction

in circulating

VEGF and IL-8.

[1]

C57BL/6 Mice

B16F1

Melanoma Liver

Metastases

Oral CAI

8-fold reduction

in the volume of

metastases;

Significant

decrease in

vascular volume

within

metastases.

[2]

Athymic NCr-

nu/nu Mice

Glioblastoma

(U251) Xenograft

Carboxyamidotri

azole orotate

(CTO) alone and

in combination

with

temozolomide.

Combination

therapy was

more efficacious

than

chemotherapy

alone.

[3][4]

Athymic NCr-

nu/nu Mice

Colon (HT29)

Xenograft

CTO alone and

in combination

with 5-

fluorouracil (5-

FU).

Combination

therapy exhibited

significant

antitumor effects.

[3][4]
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Female Fischer

344 Rats

Chemically

Induced Bladder

Cancer

Oral and

intravesical CAI

(up to 250

mg/kg)

Increased

apoptosis and

decreased

proliferation in

tumors; 5 out of

10 animals

tumor-free with

oral

administration.

[5]

C57BL/6J Mice

Laser-Induced

Choroidal

Neovascularizati

on (CNV)

Intravitreal

injection of CAI-

PLGA

nanoemulsion (1

µg)

Significantly

decreased CNV

volume,

comparable to

aflibercept.

[6][7][8]

New Zealand

White Rabbits

VEGF-Induced

Retinal Vascular

Leakage

Intravitreal CAI-

PLGA implant

Significantly

reduced

neovascularizatio

n compared to

aflibercept at day

60.

[6][8]

C57BL/6J Mice
Lewis Lung

Carcinoma

CAI (30 mg/kg)

in combination

with sorafenib

(10 mg/kg)

Significantly

suppressed

tumor growth,

equivalent to

high-dose

sorafenib

monotherapy.

[9]

Table 2: Preclinical Pharmacokinetics of
Carboxyamidotriazole (CAI) and its Orotate Salt (CTO)
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Formulation Animal Model Administration
Key
Pharmacokinet
ic Parameters

Reference

CAI Rats
Oral gavage (100

mg/kg)

Slower

absorption, lower

Cmax and AUC

compared to

CTO.

[10]

CTO Rats

Oral gavage (137

mg/kg, equimolar

to CAI)

Faster

absorption,

higher Cmax and

AUC compared

to CAI.

[10]

CAI Ferrets Oral (250 mg/kg)

Mild to moderate

retching in 4 out

of 5 animals.

[10]

CTO Ferrets

Oral (335 mg/kg,

equimolar to

CAI)

Mild retching in 1

out of 5 animals,

suggesting

reduced nausea.

[10]

Signaling Pathways and Mechanisms of Action
The primary mechanism of action of Carboxyamidotriazole involves the inhibition of non-

voltage-operated calcium channels, leading to a reduction in intracellular calcium

concentration. This disruption of calcium homeostasis affects multiple downstream signaling

pathways critical for tumor progression and angiogenesis.

CAI's Impact on VEGF Signaling and Angiogenesis
Vascular Endothelial Growth Factor (VEGF) is a potent driver of angiogenesis. CAI interferes

with VEGF signaling at multiple levels. By inhibiting calcium influx, CAI blocks the activation of

nitric oxide synthase (NOS), leading to decreased nitric oxide (NO) production, a key mediator
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of VEGF-induced endothelial cell proliferation and migration.[11] Furthermore, CAI has been

shown to reduce the expression and secretion of VEGF from tumor cells.[1]

Endothelial Cell

VEGF

VEGFR2

Binds

PLCγ

Activates

IP3

Generates

Ca²⁺ Influx
(Store-Operated)

Stimulates

NOS

Activates

NO

Produces

Endothelial Cell
Proliferation & Migration

Promotes

Carboxyamidotriazole (CAI)

Inhibits
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Caption: CAI inhibits angiogenesis by blocking VEGF-induced calcium influx.

Broader Signaling Impact of CAI
Beyond its effects on VEGF signaling, CAI's modulation of calcium-dependent pathways has

broader implications for tumor cell biology. It has been shown to impact pathways involving

PI3K and Wnt, which are crucial for cell survival, proliferation, and invasion.[2][6]

Downstream Effects

Cellular Outcomes

Carboxyamidotriazole (CAI)

Non-Voltage Operated
Ca²⁺ Channels

Inhibits

↓ Intracellular Ca²⁺

Modulates

VEGF Pathway PI3K Pathway Wnt Pathway Other Ca²⁺-dependent
Kinases & Enzymes

↓ Angiogenesis ↓ Proliferation ↓ Invasion ↓ Metastasis
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Caption: CAI's broad impact on calcium-dependent signaling pathways.

Experimental Protocols
The following are generalized protocols based on methodologies reported in preclinical studies

of CAI. Researchers should adapt these protocols to their specific experimental needs and

consult the original publications for finer details.

In Vivo Tumor Xenograft Study
This protocol describes a general workflow for evaluating the efficacy of mCAI in a

subcutaneous tumor xenograft model.

Start: Athymic
Nude Mice

Subcutaneous Implantation
of Tumor Cells

(e.g., A2058, U251, HT29)

Tumor Growth
Monitoring
(Calipers)

Randomization into
Treatment Groups

(when tumors reach
~100-150 mm³)

Daily Oral Gavage:
- Vehicle Control

- mCAI (specify dose)
- Positive Control

Continued Tumor
Measurement & Body

Weight Monitoring

Endpoint:
- Tumor volume limit

- Study duration reached

Tumor Excision,
Weight Measurement,

& Histological/Molecular
Analysis

End

Click to download full resolution via product page

Caption: Workflow for an in vivo tumor xenograft efficacy study.

1. Animal Model:

Species: Athymic Nude Mice (e.g., NCr-nu/nu), 5-6 weeks old.

Housing: Maintained in a pathogen-free environment with a 12-hour light/dark cycle, and ad

libitum access to food and water.

2. Tumor Cell Implantation:

Cell Lines: Human cancer cell lines such as A2058 (melanoma), U251 (glioblastoma), or

HT29 (colon).

Procedure: Harvest cells during logarithmic growth phase. Resuspend cells in a suitable

medium (e.g., sterile PBS or Matrigel). Inject approximately 5 x 10^6 cells subcutaneously

into the flank of each mouse.
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3. Treatment:

Drug Formulation: Micronized CAI can be suspended in a vehicle such as 100% PEG 400.[3]

Dosing: Dosing can range based on the study, for example, 30 mg/kg for Lewis lung

carcinoma model.[9] Administer daily via oral gavage.

Groups:

Vehicle control (e.g., PEG 400)

mCAI treatment group(s)

Positive control (standard-of-care chemotherapy, if applicable)

4. Efficacy Evaluation:

Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate

tumor volume using the formula: (Length x Width²) / 2.

Body Weight: Monitor animal body weight as an indicator of toxicity.

Endpoint: Euthanize animals when tumors reach a predetermined size (e.g., 2000 mm³) or at

the end of the study period.

Analysis: Excise tumors, weigh them, and process for further analysis (e.g., histology,

immunohistochemistry, Western blot).

Murine Choroidal Neovascularization (CNV) Model
This protocol outlines the induction and evaluation of CNV to test the anti-angiogenic potential

of mCAI formulations in the eye.[6][7]

1. Animal Model:

Species: C57BL/6J mice.

2. CNV Induction:
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Procedure: Anesthetize the mice. Use a laser with specific settings (e.g., 50 µm spot size,

100 ms duration, 200 mW power) to rupture Bruch's membrane at several locations around

the optic nerve. A bubble formation indicates successful rupture.

3. Treatment:

Drug Formulation: CAI-PLGA nanoemulsion.

Administration: Immediately after laser induction, perform a single intravitreal injection (e.g.,

2 µL volume) of the test article.

Groups:

Vehicle control

CAI-PLGA nanoemulsion (e.g., 0.5 µg, 1 µg, 2 µg)

Positive control (e.g., aflibercept 10 µg)

4. Efficacy Evaluation:

Imaging: Perform optical coherence tomography (OCT) and fluorescein angiography (FA) at

specified time points (e.g., day 7 and 14) to visualize and quantify the CNV lesions.

Endpoint: Euthanize animals at the end of the study.

Analysis: Enucleate eyes for histological analysis to further assess the extent of

neovascularization.

Pharmacokinetic Study in Rats
This protocol provides a framework for assessing the pharmacokinetic profile of different CAI

formulations.[10]

1. Animal Model:

Species: Male Sprague-Dawley rats.

2. Drug Administration:
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Formulations:

Micronized CAI suspended in a suitable vehicle (e.g., trioctanoin).

CAI-orotate (CTO) suspended in the same vehicle.

Administration:

Oral (p.o.): Administer a single dose via oral gavage (e.g., 100 mg/kg CAI or an equimolar

dose of CTO).

Intravenous (i.v.): Administer via tail vein injection for bioavailability assessment.

3. Sample Collection:

Procedure: Collect blood samples (e.g., via retro-orbital plexus) into EDTA-containing tubes

at multiple time points post-administration (e.g., 0.33, 1, 2, 4, 8, 16, 24, 48 hours).

Processing: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

4. Bioanalysis:

Method: Develop and validate a sensitive analytical method, such as LC-MS/MS, to quantify

the concentration of CAI in plasma samples.

5. Data Analysis:

Software: Use pharmacokinetic modeling software to calculate key parameters such as

Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under

the curve), and elimination half-life.

Conclusion
Micronized Carboxyamidotriazole has demonstrated promising anti-cancer and anti-

angiogenic activity in a variety of preclinical models. Its mechanism of action, centered on the

inhibition of calcium-dependent signaling, provides a strong rationale for its further

development. The data and protocols presented here offer a comprehensive resource for

researchers and drug development professionals interested in exploring the therapeutic
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potential of mCAI. Careful consideration of the appropriate animal model, formulation, and

endpoints will be crucial for the successful preclinical evaluation of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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